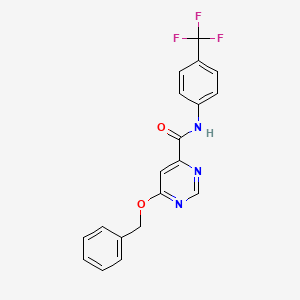

6-(benzyloxy)-N-(4-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(benzyloxy)-N-(4-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a benzyloxy group at the 6th position, a trifluoromethylphenyl group at the N-position, and a carboxamide group at the 4th position of the pyrimidine ring. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(benzyloxy)-N-(4-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under basic conditions.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group, such as a halide.

Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a trifluoromethylphenylboronic acid and a halogenated pyrimidine intermediate.

Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an amine and a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

6-(benzyloxy)-N-(4-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

Reduction: The carboxamide group can be reduced to form an amine derivative.

Substitution: The trifluoromethylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and borane (BH₃).

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).

Major Products

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted trifluoromethylphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : C19H14F3N3O

- Molecular Weight : 373.3 g/mol

- CAS Number : 2034282-96-5

The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it an interesting candidate for drug development.

Cancer Treatment

One of the primary applications of this compound is in cancer therapy, particularly in enhancing the efficacy of chemotherapeutic agents. Research indicates that derivatives of pyrimidine compounds can effectively inhibit DNA repair mechanisms in cancer cells. The compound has been studied for its ability to inactivate the human DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT), which is often overexpressed in tumors, leading to resistance against alkylating agents used in chemotherapy .

Case Study: Chemotherapeutic Enhancement

A study demonstrated that administering 6-(benzyloxy)-N-(4-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide alongside alkylating agents significantly improved cytotoxicity against resistant tumor cells. The compound was shown to lower the required dosage of chemotherapeutics while maintaining efficacy, indicating its potential as a co-treatment agent in cancer therapies .

Antiviral Activity

Recent investigations have also explored the antiviral properties of this compound. Its structural analogs have been found to exhibit potent activity against various viral infections, including those associated with acute myelogenous leukemia (AML). The compound's ability to inhibit specific enzymes involved in viral replication makes it a candidate for further development as an antiviral agent .

The biological activity of this compound is primarily attributed to its interaction with molecular targets involved in cell proliferation and survival pathways.

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 6-(benzyloxy)-N-(4-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, G-protein-coupled receptors, and ion channels.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-(benzyloxy)-N-(4-methylphenyl)pyrimidine-4-carboxamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

6-(benzyloxy)-N-(4-chlorophenyl)pyrimidine-4-carboxamide: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

6-(benzyloxy)-N-(4-nitrophenyl)pyrimidine-4-carboxamide: Similar structure but with a nitro group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 6-(benzyloxy)-N-(4-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and pharmacokinetic profile compared to similar compounds.

Biologische Aktivität

6-(Benzyloxy)-N-(4-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article aims to synthesize existing research findings on the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and its potential therapeutic applications.

Chemical Structure

The compound can be described by the following chemical structure:

- Chemical Formula : C17H15F3N2O2

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival.

- Target Enzymes : The compound has shown promising inhibition against various kinases and enzymes involved in cancer cell signaling pathways.

- Cell Cycle Regulation : Studies indicate that it may induce cell cycle arrest, particularly in the S phase, leading to apoptosis in cancer cells.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. The following table summarizes key findings from various research articles:

These studies suggest that the compound exhibits significant cytotoxicity against multiple cancer cell lines, with IC50 values ranging from 10 to 15 µM.

Antiviral Activity

In addition to its anticancer properties, there is emerging evidence regarding its antiviral activity. For instance, research has shown that derivatives of pyrimidine compounds can inhibit viral replication through interference with viral polymerases.

- Study Findings : A recent study indicated that similar pyrimidine derivatives displayed effective inhibition against HIV reverse transcriptase with EC50 values as low as 130 µM .

Case Studies

-

Case Study on MCF-7 Cells :

- Objective : To evaluate the apoptosis-inducing effects of the compound.

- Methodology : MCF-7 cells were treated with varying concentrations of the compound, and cell viability was assessed using an MTT assay.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, correlating with increased caspase-3 activity.

-

Case Study on A549 Cells :

- Objective : To investigate the impact on the PI3K/Akt signaling pathway.

- Methodology : Western blot analysis was conducted post-treatment to determine levels of phosphorylated Akt.

- Results : A marked decrease in phosphorylated Akt levels was observed, indicating effective pathway inhibition.

Eigenschaften

IUPAC Name |

6-phenylmethoxy-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3N3O2/c20-19(21,22)14-6-8-15(9-7-14)25-18(26)16-10-17(24-12-23-16)27-11-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUWDTJLOSKVMCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=NC(=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.